molecular formula C13H16ClNO2 B1479162 2-Chloro-1-(3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl)ethan-1-one CAS No. 2098132-06-8

2-Chloro-1-(3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl)ethan-1-one

Cat. No.: B1479162
CAS No.: 2098132-06-8
M. Wt: 253.72 g/mol
InChI Key: PHJHFBAVCSZIKF-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl)ethan-1-one (CAS 2098132-06-8) is a chemical building block of interest in medicinal chemistry research. With a molecular formula of C13H16ClNO2 and a molecular weight of 253.725 g/mol, this compound features a pyrrolidine scaffold, a saturated five-membered nitrogen heterocycle that is widely utilized in drug discovery . The pyrrolidine ring is prized for its three-dimensional coverage and the ability to efficiently explore pharmacophore space, which can lead to improved selectivity and optimized pharmacokinetic profiles for drug candidates . This particular molecule is functionalized with a hydroxymethyl group and a 2-chloroethanone moiety on the pyrrolidine nitrogen. The α-haloketone group is a reactive handle that can be used for further synthetic transformations, making it a versatile intermediate for the preparation of compounds for various research applications . As a rule, all our products are intended for research and development purposes only. This product is labeled with the precautionary statement "For Research Use Only." It is not intended for diagnostic or therapeutic uses, and it is not for human or veterinary use.

Properties

IUPAC Name

2-chloro-1-[3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO2/c14-6-13(17)15-7-11(9-16)12(8-15)10-4-2-1-3-5-10/h1-5,11-12,16H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJHFBAVCSZIKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)CCl)C2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Chloro-1-(3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl)ethan-1-one, also known by its CAS number 2098132-06-8, is a compound with significant potential in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C13H16ClNO
  • Molecular Weight : 253.72 g/mol
  • Purity : Minimum 95% .

The compound possesses a pyrrolidine structure, which is known to interact with various biological targets. Its biological activity can be attributed to the following mechanisms:

  • Receptor Modulation : It may act as a modulator for neurotransmitter receptors, potentially influencing pathways related to mood and cognition.
  • Inhibition of Enzymatic Activity : Similar compounds have demonstrated the ability to inhibit enzymes involved in neurotransmitter metabolism, suggesting a possible mechanism for enhancing synaptic transmission.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various biological activities:

Activity TypeDescriptionReferences
AnticonvulsantPotential to reduce seizure activity in animal models.Gower A.J. et al.
NeuroprotectiveProtective effects against hypoxic and ischemic damage.Gower A.J. et al.
AnalgesicPain relief in inflammatory conditions.Gower A.J. et al.
AntidepressantModulation of serotonin and norepinephrine levels.Gower A.J. et al.

Case Studies

Several studies have highlighted the biological effects of related compounds:

  • Study on Anticonvulsant Properties : A study demonstrated that pyrrolidine derivatives could significantly reduce seizure frequency in animal models, suggesting that this compound may share similar properties .
  • Neuroprotection Research : In vitro studies indicated that compounds with similar structures provided neuroprotection against oxidative stress, supporting their potential use in neurodegenerative diseases .

Safety and Toxicology

Preliminary safety assessments indicate that while the compound exhibits promising biological activity, its safety profile needs thorough evaluation through toxicological studies to understand its potential side effects and therapeutic index.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Core Structure Substituents/Modifications Key Properties/Applications Reference(s)
2-Chloro-1-(3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl)ethan-1-one (Target) Pyrrolidine 3-(hydroxymethyl), 4-phenyl, 1-(chloroacetyl) Potential CNS activity (inferred from analogs)
2-Chloro-1-(4-(pyrimidin-2-yl)phenyl)piperazin-1-yl)ethan-1-one Piperazine 4-(pyrimidin-2-yl)phenyl, 1-(chloroacetyl) Intermediate for kinase inhibitors
1-(4-Chlorophenyl)-2-(4-methyl-1H-pyrazol-1-yl)ethan-1-one Pyrazole 4-chlorophenyl, 4-methylpyrazole Antifungal/antibacterial activity
2-(3-Fluorophenyl)-1-[2-(piperidin-4-yl)pyrrolidin-1-yl]ethan-1-one hydrochloride Pyrrolidine-Piperidine hybrid 3-fluorophenyl, piperidin-4-yl Discontinued (specific use undisclosed)
2-Chloro-1-(2,7-dichloro-9H-fluoren-4-yl)ethan-1-one Fluorene 2,7-dichloro, 4-(chloroacetyl) Building block for polycyclic aromatic systems

Structural and Functional Divergence

  • Core Heterocycle: The target compound’s pyrrolidine ring offers a balance of conformational flexibility and steric bulk, contrasting with the piperazine in (more rigid) or the pyrazole in (planar and aromatic).
  • Substituent Effects :

    • The hydroxymethyl group in the target compound introduces hydrogen-bonding capability, unlike the pyrimidine in or the dichlorophenyl in , which prioritize hydrophobic interactions.
    • The phenyl group at position 4 may enhance π-π stacking in biological targets, similar to the 4-chlorophenyl group in .
  • Chloroacetyl Reactivity :

    • The chloroacetyl moiety is a common electrophilic handle for nucleophilic substitution (e.g., with amines or thiols). This reactivity is exploited in and for synthesizing complex architectures.

Physicochemical Properties

  • Melting Point : Analogs with chloroacetyl groups (e.g., ) show m.p. ranges of 145–148°C, suggesting the target may have similar thermal stability.
  • IR Spectroscopy : A strong C=O stretch near 1680 cm⁻¹ (observed in ) is expected for the target’s ketone group.

Preparation Methods

Reaction Scheme

The key step involves the conversion of an α-chloro-substituted acetophenone derivative (e.g., alpha-chloro-3-hydroxyacetophenone) into the corresponding (S)-2-chloro-1-(3-hydroxyphenyl)ethanol intermediate, which is structurally analogous to the target compound but without the pyrrolidine substitution. This intermediate can then be further functionalized to introduce the pyrrolidine ring or hydroxymethyl groups.

  • Catalyst: Ketoreductase enzyme with a specific amino acid sequence (SEQ ID No. 2)
  • Substrate: Alpha-chloro-3-hydroxyacetophenone
  • Cofactor: NADP+, NADPH, NAD+, or NADH
  • Solvent system: Water/isopropanol mixed solution (volume ratio ~1:0.8-1.2)
  • Reaction conditions: Temperature 24-45 °C, reaction time 5-36 hours

Enzyme Preparation and Use

  • The ketoreductase enzyme is produced by genetically engineered microorganisms such as Saccharomyces cerevisiae or Escherichia coli.
  • Enzyme powder or whole cells containing ketoreductase are used as biocatalysts.
  • Enzyme preparation involves fermentation, cell harvesting, ultrasonic disruption, centrifugation, freeze-drying, and powdering.

Reaction Procedure and Scale-Up

Parameter Laboratory Scale Example Hectogram Scale Example Kilogram Scale Example
Substrate (alpha-chloro-3-hydroxyacetophenone) 1.5 g 320 g 7.0 kg
Isopropanol 4 mL 420 mL 13 L
Ketoreductase enzyme 0.2 g enzyme powder 50 g ketoreductase cells 0.28 kg enzyme powder
Cofactor (NADP) 1 mg Not specified 2.5 g
Buffer pH 6.9 7.5 7.8
Temperature 28 °C 38 °C 40 °C
Reaction time 24 hours 22 hours Not specified (approx. 24 h)
Conversion rate (HPLC) 99.7% 99.5% 99.7%
Enantiomeric excess (ee) 100% (S-form) 100% (S-form) 100% (S-form)

The process yields high conversion (>99%) and excellent stereoselectivity (ee = 100%) for the S-enantiomer, demonstrating the enzyme's efficiency and the method's scalability.

Advantages of the Enzymatic Method

  • High stereoselectivity and purity of the product
  • Mild reaction conditions (aqueous phase, moderate temperature)
  • Environmentally friendly and atom-efficient process
  • Easy product separation and purification
  • Feasibility for industrial-scale production

Chemical Synthesis of α-Haloketone Precursors

The starting α-chloro ketone intermediates such as 2-chloro-1-(3-hydroxyphenyl)ethanone are synthesized through classical organic synthesis routes involving halogenation of acetophenone derivatives.

Halogenation of Acetophenone Derivatives

  • Substrate: 3-hydroxyacetophenone or related phenyl ketones
  • Reagents: Chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO2Cl2)
  • Conditions: Controlled temperature and solvent to avoid over-chlorination or side reactions

This step produces α-chloroketones which serve as substrates for enzymatic reduction.

Structural and Spectroscopic Characterization

  • The α-chloroketone intermediate is planar, with strong intramolecular hydrogen bonding stabilizing the structure.
  • Characterization by X-ray crystallography confirms molecular planarity and hydrogen bonding patterns.
  • Spectroscopic data (NMR, IR, UV-Vis) support the purity and identity of the synthesized α-chloroketone.

Integration into the Target Compound Synthesis

The enzymatically prepared chiral chlorohydrin intermediate can be further reacted with pyrrolidine derivatives bearing phenyl and hydroxymethyl substituents to form the final compound this compound.

  • This step typically involves nucleophilic substitution or reductive amination reactions.
  • Protecting groups and selective functional group transformations are employed to achieve regio- and stereoselectivity.
  • Optimization of reaction conditions ensures retention of stereochemistry introduced by the enzymatic step.

Summary Table of Preparation Methods

Step Method/Technique Key Reagents/Conditions Outcome/Notes
α-Chloroketone synthesis Chemical halogenation 3-hydroxyacetophenone + NCS α-Chloro-3-hydroxyacetophenone
Enzymatic reduction Ketoreductase-catalyzed reduction Ketoreductase enzyme, NADP+, buffer, water/isopropanol, 24-40 °C (S)-2-chloro-1-(3-hydroxyphenyl)ethanol with >99% conversion, 100% ee
Pyrrolidine ring introduction Nucleophilic substitution or reductive amination Pyrrolidine derivatives, suitable solvents, catalysts Formation of this compound

Q & A

Q. Table 1: Representative Yields and Conditions

PrecursorSolventTemp (°C)Yield (%)Reference
3-(hydroxymethyl)-4-phenylpyrrolidineTHF0–545
4-phenylpyrrolidine derivativeDCMRT62

Basic: How can purity and structural integrity be validated post-synthesis?

Methodological Answer:

  • Chromatography : Use HPLC with a C18 column (mobile phase: acetonitrile/water) to assess purity.
  • Spectroscopy :
    • 1H/13C NMR : Confirm the presence of the hydroxymethyl group (δ ~3.5–4.0 ppm for -CH2OH) and the chloroacetyl carbonyl (δ ~1680 cm⁻¹ in IR) .
    • Mass Spectrometry : ESI-MS or LC-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 268.1) .

Advanced: What crystallographic methods are suitable for resolving this compound’s 3D structure?

Methodological Answer:

  • Single-crystal X-ray diffraction (SC-XRD) : Grow crystals via slow evaporation in ethanol/water. Use SHELXL for refinement, focusing on:
    • Torsion angles : Analyze the pyrrolidine ring puckering and hydroxymethyl orientation.
    • Hydrogen bonding : Identify interactions between the hydroxymethyl group and carbonyl oxygen .
  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXTL software is recommended for data processing .

Advanced: How can computational modeling (DFT) predict reactivity or intermolecular interactions?

Methodological Answer:

  • Geometry optimization : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to model the ground-state structure.
  • Electrostatic potential maps : Identify nucleophilic/electrophilic sites (e.g., chloroacetyl carbon as an electrophilic center).
  • Docking studies : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina .

Data Contradiction: How to address discrepancies in reported physical properties (e.g., melting points)?

Methodological Answer:
Discrepancies may arise from impurities or polymorphic forms. Mitigation strategies:

  • Reproducibility : Standardize recrystallization solvents (e.g., ethanol vs. acetone).
  • DSC analysis : Use differential scanning calorimetry to detect polymorphs.
  • Cross-validation : Compare NMR and IR data with literature (e.g., hydroxymethyl peaks in vs. pyrrolidine derivatives in ) .

Advanced: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Toxicity : Classified as a Category 4 acute toxin (oral/dermal/inhalation). Use fume hoods and PPE (nitrile gloves, lab coat).
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis .

Basic: What solvent systems optimize reaction efficiency and product stability?

Methodological Answer:

  • Polar aprotic solvents : THF or DMF enhance nucleophilicity of the pyrrolidine nitrogen.
  • Avoid protic solvents : Methanol/water may hydrolyze the chloroacetyl group.
  • Stability tests : Monitor degradation via TLC (Rf shifts) over 24 hours in different solvents .

Advanced: How to design SAR studies for derivatives targeting biological activity?

Methodological Answer:

  • Structural modifications : Replace the hydroxymethyl group with methoxy or halogen substituents.
  • Bioassays : Test antimicrobial activity (e.g., MIC against S. aureus) or enzyme inhibition (e.g., kinases).
  • Data correlation : Use QSAR models to link electronic parameters (Hammett σ) with activity trends .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-1-(3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl)ethan-1-one
Reactant of Route 2
Reactant of Route 2
2-Chloro-1-(3-(hydroxymethyl)-4-phenylpyrrolidin-1-yl)ethan-1-one

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